3,5-Dibromo-2-fluoropyridine-4-carbaldehyde
Overview
Description
3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H2Br2FNO It is characterized by the presence of bromine, fluorine, and aldehyde functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, bases (e.g., K2CO3), and solvents (e.g., toluene, THF).
Major Products:
- Substituted pyridines, alcohols, carboxylic acids, and coupled products depending on the reaction type.
Scientific Research Applications
3,5-Dibromo-2-fluoropyridine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism by which 3,5-dibromo-2-fluoropyridine-4-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of electron-withdrawing groups (bromine and fluorine) can influence its reactivity and binding affinity.
Comparison with Similar Compounds
- 2,5-Dibromo-3-fluoropyridine
- 3,5-Dibromo-2-chloropyridine
- 3,5-Dibromo-2-methylpyridine
Comparison: 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is unique due to the combination of bromine, fluorine, and aldehyde groups, which confer distinct reactivity and potential for diverse applications. Compared to its analogs, the presence of the fluorine atom can enhance its stability and biological activity.
Biological Activity
3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula: CHBrFNO
- Functional Groups: Bromine, fluorine, and aldehyde groups attached to a pyridine ring.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. Additionally, the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions, enhancing its reactivity and binding affinity towards specific targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.
2. Anticancer Properties
Several studies have explored the compound's potential as an anticancer agent. Its ability to interfere with cancer cell signaling pathways, possibly through enzyme inhibition or receptor modulation, positions it as a candidate for further development in oncology .
3. Pharmacophore in Drug Discovery
The compound is being investigated as a pharmacophore for developing new therapeutic agents. Its structural features may provide a scaffold for creating novel drugs targeting specific diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC value was determined to be approximately 25 µM for MCF-7 breast cancer cells, suggesting significant anticancer potential .
Comparative Analysis
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | High (MIC: 32 µg/mL) | Moderate (IC: 25 µM) | Presence of bromine and fluorine enhances reactivity |
2-Bromo-5-fluoropyridine | Moderate | Low | Fewer halogen substituents |
3-Bromo-2-chloropyridine | Low | Moderate | Limited biological interaction potential |
Properties
IUPAC Name |
3,5-dibromo-2-fluoropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMBWGUYCQWAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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